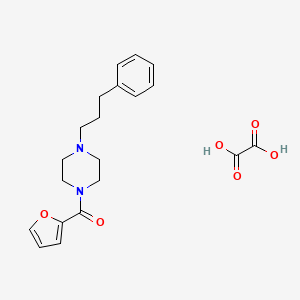![molecular formula C8H12NNaO3S2 B5195194 sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate, also known as sodium channel blocker, is a chemical compound used in scientific research. It is a potent inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons and muscle cells.
Mecanismo De Acción
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate works by binding to the extracellular surface of voltage-gated sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels, preventing the influx of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate ions into the cell. This inhibition of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels leads to a decrease in the amplitude and duration of action potentials, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate depend on the specific cell type and the concentration of the compound used. In neurons, it has been shown to reduce excitability and synaptic transmission, while in muscle cells it can lead to muscle relaxation. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate is its specificity for sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels, making it a valuable tool for investigating the function of these channels. However, its potency can also be a limitation, as high concentrations of the compound can lead to non-specific effects on cellular function. Additionally, its use in vivo can be limited by its poor solubility and potential toxicity.
Direcciones Futuras
There are several future directions for research on sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate. One area of interest is its potential use as a therapeutic agent for neurological and muscular disorders. Another direction is the development of more potent and selective sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channel blockers for use in research and clinical settings. Finally, the role of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in other physiological processes, such as inflammation and pain, is an area of ongoing investigation.
Métodos De Síntesis
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate can be synthesized by reacting 4-morpholinyl isothiocyanate with 2-bromo-2-methylpropanoic acid in the presence of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate hydroxide. The resulting compound is then purified by recrystallization in ethanol.
Aplicaciones Científicas De Investigación
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate has been used in scientific research to study the role of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in various physiological processes. It has been shown to be effective in blocking sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in both neurons and muscle cells, making it a valuable tool for investigating the function of these channels.
Propiedades
IUPAC Name |
sodium;2-(morpholine-4-carbothioylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S2.Na/c1-6(7(10)11)14-8(13)9-2-4-12-5-3-9;/h6H,2-5H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSBKSQDKVDELC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])SC(=S)N1CCOCC1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
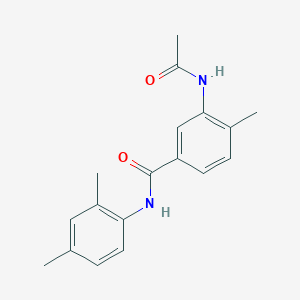

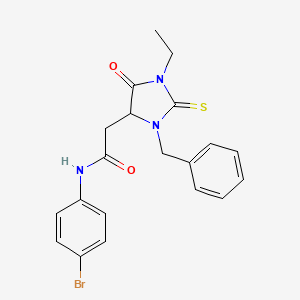
![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)
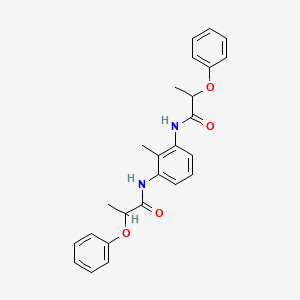
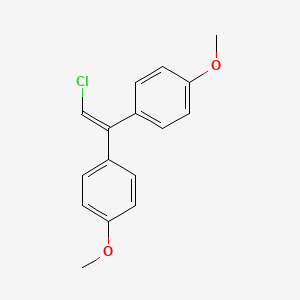
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
